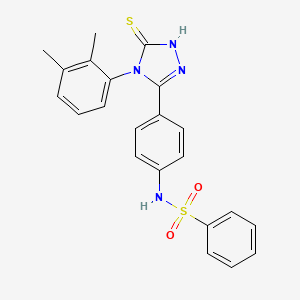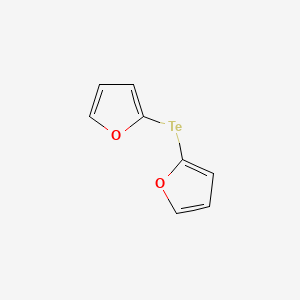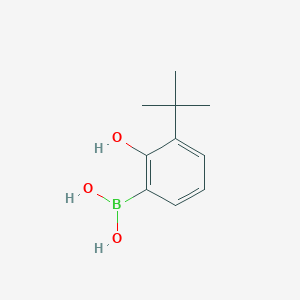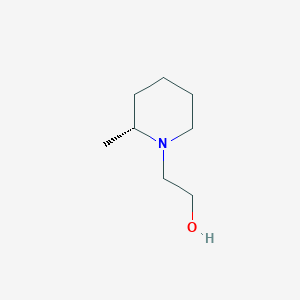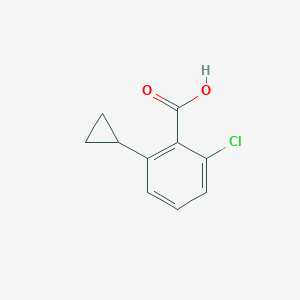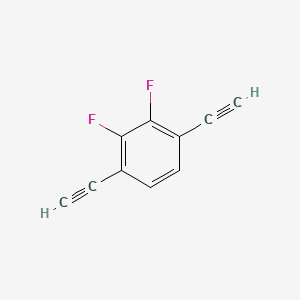![molecular formula C8H13NO2 B11763384 Methyl 2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B11763384.png)
Methyl 2-azaspiro[3.3]heptane-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-azaspiro[3.3]heptane-5-carboxylate is a spirocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features. The spirocyclic scaffold is known for its rigidity and ability to provide a distinct three-dimensional shape, which can be advantageous in drug design and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-azaspiro[3.3]heptane-5-carboxylate typically involves the formation of the spirocyclic ring system through a series of cyclization reactions. One common method involves the reaction of a suitable 1,3-bis-electrophile with a 1,1-bis-nucleophile under controlled conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-azaspiro[3.3]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Methyl 2-azaspiro[3.3]heptane-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and spirocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its unique structural properties.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of methyl 2-azaspiro[3.3]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azaspiro[3.3]heptane-6-carboxylic acid: Another spirocyclic compound with similar structural features.
2-Azetidinecarboxylic acid: A smaller ring system with comparable rigidity.
2,4-Methanoproline: A natural amino acid with a rigid, spirocyclic structure.
Uniqueness
Methyl 2-azaspiro[3.3]heptane-5-carboxylate is unique due to its specific spirocyclic scaffold, which provides distinct three-dimensional properties. This uniqueness makes it valuable in drug design, as it can offer improved binding affinity and selectivity compared to other compounds .
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
methyl 2-azaspiro[3.3]heptane-7-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)6-2-3-8(6)4-9-5-8/h6,9H,2-5H2,1H3 |
Clé InChI |
WEPXAAPNSPNNTE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCC12CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Azaspiro[bicyclo[3.2.1]octane-3,3'-oxetane]](/img/structure/B11763302.png)
![2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B11763312.png)
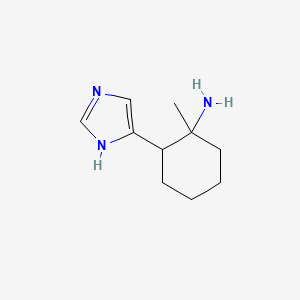
![6-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11763316.png)
![tert-Butyl N-(4-azabicyclo[4.1.0]-heptan-1-ylmethyl)-carbamate](/img/structure/B11763318.png)

![4-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763333.png)
![[2,2'-Bi-1,3-dioxolane]-4,4',5,5'-tetrol](/img/structure/B11763336.png)
